
1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol is an organic compound characterized by a pyrazine ring substituted with a methyl group and a butane-1,2,3,4-tetraol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyridine and a suitable aldehyde or ketone.
Substitution with Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of Butane-1,2,3,4-tetraol: The butane-1,2,3,4-tetraol moiety can be attached through a series of hydroxylation reactions, starting from a suitable butane derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
化学反应分析
Types of Reactions: 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,3,4-tetraol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyrazine ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
科学研究应用
1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The hydroxyl groups in the butane-1,2,3,4-tetraol moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
1-(5-Methylpyrazin-2-yl)ethanol: Similar structure but with an ethanol moiety instead of butane-1,2,3,4-tetraol.
1-(5-Methylpyrazin-2-yl)propane-1,2,3-triol: Similar structure but with a propane-1,2,3-triol moiety.
Uniqueness: 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol is unique due to its butane-1,2,3,4-tetraol moiety, which provides multiple hydroxyl groups for potential interactions and modifications. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
属性
分子式 |
C9H14N2O4 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H14N2O4/c1-5-2-11-6(3-10-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3 |
InChI 键 |
ZHCOCLGEHTXBQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=N1)C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


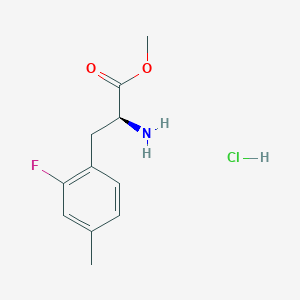
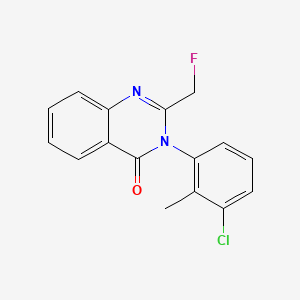

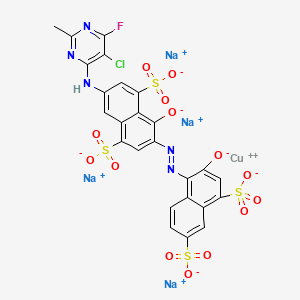
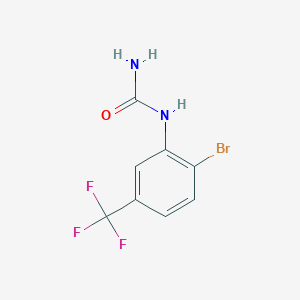

![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
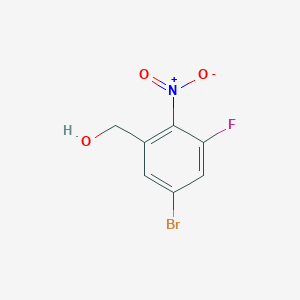

![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)

![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
![4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B12845928.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)
